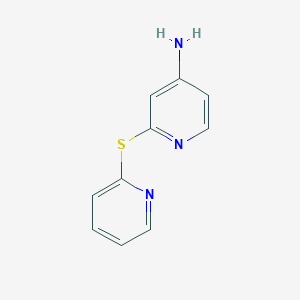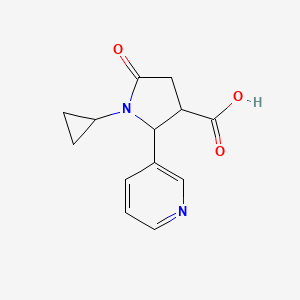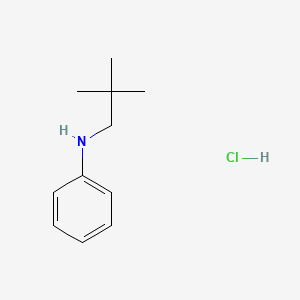
N-(2,2-二甲基丙基)苯胺盐酸盐
描述
N-(2,2-dimethylpropyl)aniline hydrochloride is a chemical compound with the CAS Number: 75351-09-6 . It has a molecular weight of 199.72 and its IUPAC name is N-neopentyl-N-phenylamine hydrochloride .
Molecular Structure Analysis
The InChI code for N-(2,2-dimethylpropyl)aniline hydrochloride is 1S/C11H17N.ClH/c1-11(2,3)9-12-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
N-(2,2-dimethylpropyl)aniline hydrochloride is a solid compound . More detailed physical and chemical properties are not available in the search results.科学研究应用
- Application : N-(2,2-dimethylpropyl)aniline hydrochloride is a chemical compound with the CAS Number: 75351-09-6 . It is used in the field of chemical synthesis .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis process in which this compound is being used. Unfortunately, the exact details are not available in the search results .
- Results or Outcomes : The outcomes would also depend on the specific synthesis process. The compound could potentially be used as a reagent or catalyst in various chemical reactions .
- Application : N-(2,2-dimethylpropyl)aniline hydrochloride could potentially be used in the synthesis of aniline-based triarylmethanes . These compounds are valuable pharmacophores possessing a diversity of biological activities .
- Method of Application : A beneficial, scalable and efficient methodology for the synthesis of aniline-based triarylmethanes has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .
- Results or Outcomes : This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates, giving the corresponding aniline-based triarylmethane products in good to excellent yields (up to 99%) .
Chemical Synthesis
Synthesis of Aniline-based Triarylmethanes
- Application : N-(2,2-dimethylpropyl)aniline hydrochloride could potentially be used in the production of triarylmethane dyes such as malachite green and crystal violet .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular dye synthesis process in which this compound is being used. Unfortunately, the exact details are not available in the search results .
- Results or Outcomes : The outcomes would also depend on the specific dye synthesis process. The compound could potentially be used as a reagent or catalyst in various dye synthesis reactions .
- Application : N-(2,2-dimethylpropyl)aniline hydrochloride serves as a promoter in the curing of polyester and vinyl ester resins .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular resin curing process in which this compound is being used. Unfortunately, the exact details are not available in the search results .
- Results or Outcomes : The outcomes would also depend on the specific resin curing process. The compound could potentially be used as a promoter to enhance the curing process .
Production of Triarylmethane Dyes
Curing of Polyester and Vinyl Ester Resins
- Application : N-(2,2-dimethylpropyl)aniline hydrochloride could potentially be used in the production of conducting polymeric hydrogels . These materials have been extensively investigated due to their remarkable physicochemical as well as physico-mechanical properties .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular hydrogel synthesis process in which this compound is being used. Unfortunately, the exact details are not available in the search results .
- Results or Outcomes : The outcomes would also depend on the specific hydrogel synthesis process. The compound could potentially be used as a reagent or catalyst in various hydrogel synthesis reactions .
- Application : N-(2,2-dimethylpropyl)aniline hydrochloride could potentially be used in the removal of tetracycline hydrochloride (TCH) from aqueous solutions .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular removal process in which this compound is being used. Unfortunately, the exact details are not available in the search results .
- Results or Outcomes : The outcomes would also depend on the specific removal process. The compound could potentially be used as a reagent or catalyst in various removal reactions .
Production of Conducting Polymeric Hydrogels
Removal of Tetracycline Hydrochloride from Aqueous Solutions
安全和危害
属性
IUPAC Name |
N-(2,2-dimethylpropyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-11(2,3)9-12-10-7-5-4-6-8-10;/h4-8,12H,9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYXOOFYBWQONE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethylpropyl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



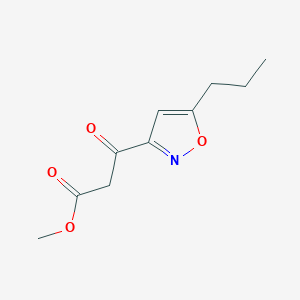
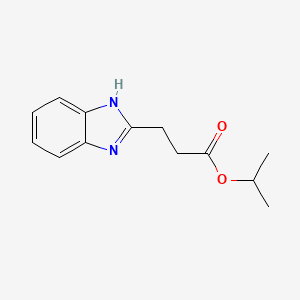
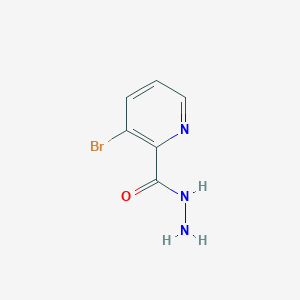
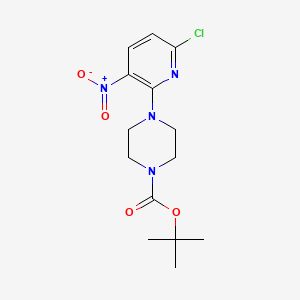
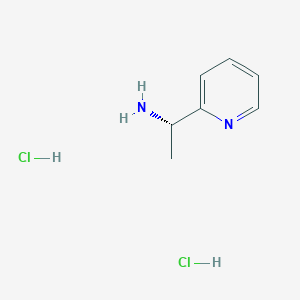
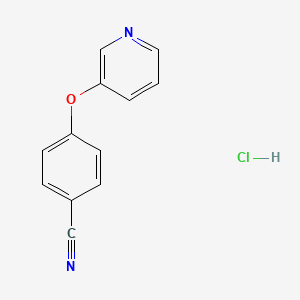
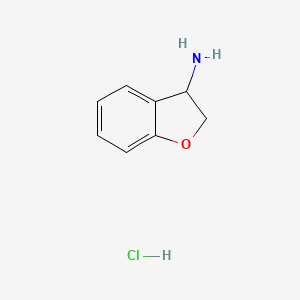
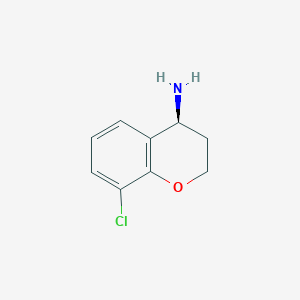
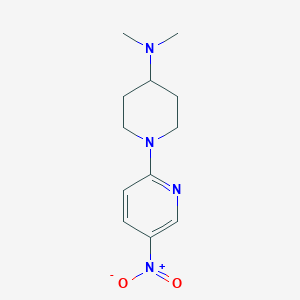
![tert-Butyl 2-[(3-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393821.png)
![tert-Butyl 2-[(4-bromobenzoyl)amino]ethylcarbamate](/img/structure/B1393822.png)
